molecular formula C23H25FN6O2S B2667524 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189653-52-8

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2667524
CAS No.: 1189653-52-8
M. Wt: 468.55
InChI Key: DRVNXFCRZASUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN6O2S and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2S/c1-2-10-29-22(32)21-18(9-15-33-21)30-19(25-26-23(29)30)7-8-20(31)28-13-11-27(12-14-28)17-5-3-16(24)4-6-17/h3-6,9,15H,2,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNXFCRZASUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated IC50 values ranging from 18 µM to 57.3 µM against human breast cancer cells, comparable to established drugs like Olaparib . The mechanism involves inhibition of poly (ADP-ribose) polymerase (PARP), enhancing apoptosis through increased CASPASE 3/7 activity .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. In vitro assays revealed that certain analogs showed considerable effectiveness against bacterial strains, suggesting potential use in treating infections . The antimicrobial action was assessed using the tube dilution method, indicating that some derivatives possess activity comparable to standard antibiotics such as ciprofloxacin.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have highlighted the anti-inflammatory potential of this compound. Research has shown that it can inhibit inflammatory pathways and reduce markers associated with inflammation in cellular models . This suggests a broader therapeutic application in inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • PARP Inhibition : The compound inhibits PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. This leads to increased DNA damage and subsequent cell death in cancerous tissues .
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways and offering neuroprotective effects .

Study 1: Anticancer Efficacy

A recent study published in Molecules demonstrated that a closely related compound exhibited an IC50 value of 18 µM against human breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of CASPASE pathways and inhibition of PARP activity .

Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives were tested against various pathogens. Results indicated that certain compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard treatments like fluconazole and ciprofloxacin .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may possess antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for the treatment of depression. Studies have shown that derivatives of piperazine can effectively target serotonin receptors, leading to enhanced mood stabilization .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. For instance, similar triazole derivatives have demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of fluorophenyl and piperazine groups may enhance the selectivity and potency of these compounds against cancer cells .

Neurological Disorders

Given its structural attributes, this compound may also have applications in treating neurological disorders. Research into related compounds has indicated neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing triazole derivatives demonstrated successful creation and characterization using techniques like NMR and mass spectrometry. The synthesized compounds were tested for their biological activities, revealing promising results against specific bacterial strains. Such methodologies can be applied to this compound to explore its full potential .

Case Study 2: Pharmacological Evaluation

Another study evaluated a series of triazole derivatives for their antidepressant effects in animal models. The results indicated that certain modifications in the chemical structure significantly enhanced efficacy compared to standard treatments. This approach can be adapted to assess the pharmacological profile of the target compound, potentially leading to new therapeutic strategies for mood disorders .

Q & A

Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound?

Methodological Answer:
Synthesis optimization requires meticulous control of:

  • Temperature : Exothermic steps (e.g., piperazine coupling) may require cooling to 0–5°C to avoid side reactions, while cyclization steps often need reflux conditions (80–120°C) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, whereas dichloromethane or THF is preferred for acid-catalyzed steps .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may accelerate coupling reactions; base catalysts (e.g., K₂CO₃) improve deprotonation efficiency .
  • Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high yields (>70%) in later steps .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:
Combine orthogonal methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 538.2345) with <2 ppm error .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradients) detects residual solvents or byproducts .

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., serotonin/dopamine receptors) to explain divergent binding affinities across studies .
  • Quantum Chemical Calculations : Analyze electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs) on target engagement .
  • Docking Studies : Compare binding poses in homology models vs. crystal structures to validate discrepancies in IC₅₀ values .

Advanced: What strategies address low yields in the final cyclization step?

Methodological Answer:

  • Reagent Optimization : Replace conventional dehydrating agents (e.g., POCl₃) with Burgess reagent to minimize byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields (from 45% to 68%) via controlled dielectric heating .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl intermediate formation (C=O stretch at ~1700 cm⁻¹) and adjust stoichiometry dynamically .

Basic: How to design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors/kinases structurally related to piperazine-triazolopyrimidine scaffolds (e.g., 5-HT₁A, D₂, or PDE inhibitors) .
  • In Vitro Assays :
    • Radioligand binding assays (Kᵢ determination) with membrane preparations .
    • Enzyme inhibition (e.g., phosphodiesterase activity via fluorescence polarization) .
  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate EC₅₀/IC₅₀ with nonlinear regression models .

Advanced: How to reconcile conflicting data on metabolic stability in preclinical models?

Methodological Answer:

  • Cross-Species Microsome Assays : Compare hepatic clearance rates in human vs. rodent microsomes to identify species-specific CYP450 metabolism .
  • Isotope-Labeled Studies : Use ¹⁴C/³H-labeled compound to track metabolite formation via LC-MS/MS .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the thieno-triazolo core to block oxidative degradation .

Basic: What statistical approaches optimize reaction conditions during scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables: temperature (±10°C), solvent ratio (±20%), catalyst loading (±15%) .
  • Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., solvent polarity vs. reaction rate) to predict optimal conditions .
  • Robustness Testing : Use Plackett-Burman designs to identify critical parameters for quality-by-design (QbD) protocols .

Advanced: How to validate off-target effects observed in kinase profiling?

Methodological Answer:

  • Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity hotspots .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation curves .
  • CRISPR Knockout Models : Validate off-target kinase dependencies using isogenic cell lines .

Basic: What are the stability-indicating methods for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (60°C/48 hr), light (ICH Q1B), and hydrolysis (pH 1–13) to identify degradation products .
  • Stability Chambers : Monitor under ICH conditions (25°C/60% RH) with periodic HPLC checks (0, 3, 6 months) .
  • Lyophilization : Improve solid-state stability by removing bound solvents (e.g., dioxane) .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Transcriptomic Profiling : Use RNA-seq to compare gene expression (e.g., ABC transporters, apoptotic regulators) in sensitive vs. resistant lines .
  • Pharmacogenomic Databases : Correlate IC₅₀ values with genomic features (e.g., CCLE or GDSC datasets) .
  • 3D Spheroid Models : Assess efficacy in physiologically relevant models to account for tumor microenvironment effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.